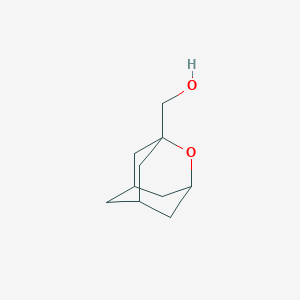

2-Oxaadamantan-1-ylmethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxatricyclo[3.3.1.13,7]decan-1-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9,11H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQHXBRNBRPJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(O3)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266281 | |

| Record name | 2-Oxatricyclo[3.3.1.13,7]decane-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303974-14-2 | |

| Record name | 2-Oxatricyclo[3.3.1.13,7]decane-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303974-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxatricyclo[3.3.1.13,7]decane-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {2-oxatricyclo[3.3.1.1,3,7]decan-1-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Oxaadamantan-1-ylmethanol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-oxaadamantan-1-ylmethanol, a valuable heterocyclic building block in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core synthetic strategies, mechanistic insights, and step-by-step experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system. All claims and procedures are substantiated with citations to authoritative sources.

Introduction: The Significance of the 2-Oxaadamantane Scaffold

Adamantane and its derivatives have long been recognized for their unique physicochemical properties, including high lipophilicity, thermal stability, and a rigid, three-dimensional structure.[1] These characteristics have led to their incorporation into numerous approved drugs. The introduction of a heteroatom, such as oxygen, into the adamantane cage to form 2-oxaadamantane, modulates these properties, often leading to improved solubility and metabolic stability while retaining the desirable rigid scaffold. The further incorporation of a hydroxymethyl group at a bridgehead position, as in this compound, provides a crucial handle for further chemical modifications, making it a highly versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1]

This guide will focus on a robust and logical synthetic sequence to access this compound, commencing with the formation of the core 2-oxaadamantane structure, followed by its functionalization to an intermediate carboxylic acid, and culminating in the reduction to the target primary alcohol.

Strategic Synthesis of the 2-Oxaadamantane Core

The construction of the 2-oxaadamantane skeleton is the foundational step in the synthesis of this compound. Several strategies have been developed, with the primary approaches being the transannular cyclization of bicyclo[3.3.1]nonane derivatives and the oxidative rearrangement of adamantane precursors.[2] A particularly efficient and more recent method involves a one-step synthesis from readily available 1,3-dihaloadamantanes.

One-Step Synthesis from 1,3-Dichloroadamantane: A Modern Approach

A novel and efficient method for the synthesis of 2-oxaadamantane derivatives involves the reaction of 1,3-dichloroadamantanes with fuming nitric acid.[2] This reaction proceeds through a series of skeletal transformations, including a Grob fragmentation and subsequent transannular cyclization, to yield the 2-oxaadamantane core. This method is advantageous due to its operational simplicity and the use of readily available starting materials.

Mechanism Rationale: The reaction is initiated by the nitrolysis of the C-Cl bond, forming a tertiary carbocation. This carbocation then undergoes a Grob fragmentation, leading to the opening of the adamantane cage and the formation of a bicyclo[3.3.1]nonane intermediate. Subsequent intramolecular cyclization, driven by the formation of a stable ether linkage, yields the 2-oxaadamantane skeleton. The use of fuming nitric acid serves as both the nitrating agent and the strong acid catalyst required for the skeletal rearrangement.

Functionalization at the Bridgehead: Synthesis of 2-Oxaadamantane-1-carboxylic Acid

With the 2-oxaadamantane core in hand, the next critical step is the introduction of a functional group at the C1 bridgehead position. A highly effective strategy is the carboxylation of the 2-oxaadamantane to form 2-oxaadamantane-1-carboxylic acid. This transformation can be achieved through a Koch-Haaf reaction, which involves the use of formic acid and a strong acid catalyst, such as sulfuric acid.

The Koch-Haaf Carboxylation: A Reliable C-H Functionalization

The Koch-Haaf reaction provides a direct method for the carboxylation of tertiary C-H bonds. In the context of 2-oxaadamantane, the bridgehead protons are susceptible to abstraction under strongly acidic conditions, leading to the formation of a stable tertiary carbocation. This carbocation is then trapped by carbon monoxide, generated in situ from formic acid, to yield the desired carboxylic acid.

Causality of Experimental Choices: The use of concentrated sulfuric acid is crucial for the generation of the adamantyl cation. Formic acid serves as the source of carbon monoxide. The reaction is typically performed at low to ambient temperatures to control the rate of reaction and minimize side products.

Experimental Protocol: Synthesis of 2-Oxaadamantane-1-carboxylic Acid

-

Materials: 2-Oxaadamantane, 96% Sulfuric Acid, 98-100% Formic Acid, Carbon Tetrachloride, Crushed Ice, Chloroform, Anhydrous Sodium Sulfate.

-

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, a solution of 2-oxaadamantane in carbon tetrachloride is prepared.

-

Concentrated sulfuric acid is added slowly to the stirred solution, maintaining a low temperature.

-

A solution of formic acid is then added dropwise over a period of 1-2 hours, ensuring the reaction temperature is maintained between 15-25 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The reaction mixture is then carefully poured onto crushed ice.

-

The layers are separated, and the aqueous layer is extracted with chloroform.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-oxaadamantane-1-carboxylic acid.

-

The crude product can be purified by recrystallization.

-

Final Reduction Step: From Carboxylic Acid to Primary Alcohol

The final step in the synthetic sequence is the reduction of the carboxylic acid group of 2-oxaadamantane-1-carboxylic acid to the primary alcohol, this compound. This transformation requires a powerful reducing agent due to the low reactivity of the carboxyl group.

Lithium Aluminum Hydride (LiAlH₄): The Reagent of Choice

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[3][4] Less reactive hydrides, such as sodium borohydride (NaBH₄), are ineffective for this transformation.[5] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed during the workup to yield the desired alcohol.

Mechanistic Insight: The first step of the reaction is an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, generating hydrogen gas and a lithium carboxylate salt.[6] Subsequent hydride attack on the carbonyl carbon, facilitated by coordination to the aluminum, leads to a tetrahedral intermediate. This intermediate then collapses to an aldehyde, which is immediately reduced further by LiAlH₄ to the corresponding alkoxide. Acidic workup then protonates the alkoxide to give the final primary alcohol.[5]

Experimental Protocol: Synthesis of this compound

-

Materials: 2-Oxaadamantane-1-carboxylic acid, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Diethyl Ether or Tetrahydrofuran (THF), Dilute Sulfuric Acid, Anhydrous Sodium Sulfate.

-

Procedure:

-

A solution of 2-oxaadamantane-1-carboxylic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out at room temperature.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction is then carefully quenched by the slow, sequential addition of water, followed by a dilute solution of sulfuric acid to decompose the excess LiAlH₄ and the aluminum salts.

-

The resulting mixture is filtered, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.

-

The product can be further purified by column chromatography or recrystallization.

-

Data Presentation and Characterization

Table 1: Physicochemical Properties and Spectroscopic Data of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| Appearance | White solid (predicted) | - |

| Melting Point | Not available | - |

| ¹H NMR (predicted) | δ 3.5-4.0 (s, 2H, -CH₂OH), δ 1.5-2.5 (m, 13H, adamantyl protons) | [1] |

| ¹³C NMR (predicted) | Signals corresponding to the oxaadamantane cage and the hydroxymethyl group | [2] |

| IR (predicted) | ~3200-3600 cm⁻¹ (O-H stretch), ~1050-1150 cm⁻¹ (C-O stretch) | [1] |

| Mass Spec (EI) | M⁺ peak at m/z 168 | - |

Note: Experimental data for this compound is not widely available in the public domain. The predicted spectroscopic data is based on the analysis of its structural analogue, 1-adamantanemethanol, and related 2-oxaadamantane derivatives.[1][2]

Visualizing the Synthetic Pathway

Diagram 1: Overall Synthetic Scheme

References

Molecular Structure and Physicochemical Profile

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Oxaadamantan-1-ylmethanol

Abstract: The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its rigid, three-dimensional structure that can anchor pharmacophores in specific orientations. However, its inherent lipophilicity often presents challenges in drug development, impacting solubility and pharmacokinetic profiles. The introduction of a heteroatom, specifically an oxygen atom to form the 2-oxaadamantane core, offers a strategic solution to mitigate these issues. This guide provides a comprehensive technical overview of this compound, a key building block derived from this modified scaffold. We will explore its unique structural characteristics, physicochemical properties, synthetic pathways, and chemical reactivity, with a focus on its potential for creating novel therapeutics and advanced materials. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantageous properties of this versatile compound.

The defining feature of this compound is its diamondoid cage, a rigid tricyclic structure derived from adamantane. The strategic replacement of a methylene bridge with an oxygen atom at the 2-position fundamentally alters the molecule's electronic and physical properties.

Structural Analysis

The core structure of this compound is ((1r,3s,5r,7s)-2-oxaadamantan-1-yl)methanol.[1] The oxygen heteroatom introduces polarity into the otherwise nonpolar hydrocarbon cage. This, combined with the primary alcohol (-CH₂OH) at a bridgehead position (C1), creates a molecule with both lipophilic and hydrophilic regions. The C1 position is adjacent to the ether oxygen, influencing the local electronic environment and reactivity. The rigidity of the cage ensures that the hydroxymethyl group is held in a fixed spatial orientation, a valuable trait for designing molecules with high receptor specificity.

Caption: Structure of this compound.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its core properties can be summarized and inferred from its structure and related analogs. The presence of both a hydrogen bond donor (-OH) and acceptor (ether oxygen) significantly influences its solubility and melting point compared to adamantane itself.

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2] |

| Molecular Weight | 168.23 g/mol | [1][2] |

| CAS Number | 1303974-14-2 | [2] |

| IUPAC Name | ((1r,3s,5r,7s)-2-oxaadamantan-1-yl)methanol | [1] |

| Appearance | Expected to be a crystalline solid. | Inferred |

| Solubility | Expected to have improved aqueous solubility over adamantane analogs due to the polar ether and alcohol groups. | [1] |

| Thermal Stability | The oxaadamantane backbone is highly resilient. Related nitro-substituted derivatives exhibit decomposition temperatures above 250°C, suggesting high thermal stability. | [1] |

| Storage | Recommended to be stored under an inert atmosphere in a dark place at room temperature. | [2] |

Spectroscopic Characterization Profile

No publicly available, peer-reviewed spectra for this compound currently exist. However, a predictive analysis based on its structural analog, 1-adamantanemethanol, and other published 2-oxaadamantane derivatives allows for a reliable estimation of its key spectroscopic features.[1][3]

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | -CH₂- (hydroxymethyl) | δ 3.5–4.0 ppm | Protons adjacent to the hydroxyl group are deshielded. This is a characteristic region for such groups.[1] |

| Adamantane cage protons | δ 1.5–2.8 ppm | The rigid cage protons will appear as a complex series of multiplets in the upfield region. The presence of the ether oxygen will cause downfield shifts for adjacent protons compared to 1-adamantanemethanol. | |

| -OH | δ ~2.7 ppm (variable) | The chemical shift of the hydroxyl proton is concentration and solvent-dependent and will appear as a singlet.[3] | |

| ¹³C NMR | Quaternary C1 | δ ~95-100 ppm | The quaternary carbon bonded to the hydroxyl group and adjacent to the ether oxygen is expected to be significantly deshielded.[3] |

| -CH₂OH | δ ~60-70 ppm | Typical range for a primary alcohol carbon. | |

| Adamantane cage carbons | δ 25-80 ppm | The carbons of the cage will show distinct signals, with those closer to the ether oxygen appearing further downfield. | |

| IR Spectroscopy | O-H stretch | 3200–3600 cm⁻¹ (broad) | Characteristic of the hydrogen-bonded hydroxyl group.[1] |

| C-H stretch (sp³) | 2850–3000 cm⁻¹ | Aliphatic C-H bonds of the adamantane cage and methylene group. | |

| C-O stretch | 1050–1150 cm⁻¹ | Strong absorptions corresponding to the C-O bonds of the primary alcohol and the ether linkage.[1] |

Synthesis Strategies

The synthesis of 2-oxaadamantane derivatives has historically been challenging, often requiring multi-step, low-yielding processes or expensive reagents.[3] However, recent advancements have made these valuable building blocks more accessible.

Key Synthetic Approaches

-

Transannular Cyclization: The classical approach involves the cyclization of bicyclo[3.3.1]nonane derivatives. This method, while foundational, is often laborious due to the synthesis of the bicyclic precursor.[3]

-

Skeletal Rearrangement of Adamantanes: A more modern and efficient method involves the reaction of readily available 1,3-dihaloadamantanes with fuming nitric acid. This reaction proceeds through a series of skeletal transformations, including Grob fragmentation and transannular cyclization, to form the 2-oxaadamantane core.[3][4]

-

Oxidation and Hydroxymethylation: A plausible direct route involves the selective oxidation of adamantane to introduce the oxygen at the 2-position, followed by a Friedel-Crafts-type hydroxymethylation at the 1-position using formaldehyde under acidic conditions.[1]

-

Scalable Multigram Synthesis: Recently, a cost-effective, four-step synthesis has been developed to produce 2-oxaadamantane on a multigram scale, significantly improving its accessibility for research and development.[5][6]

Caption: Conceptual workflow for synthesis via skeletal rearrangement.

Example Experimental Protocol (Conceptual)

The following protocol is a conceptual outline based on the skeletal rearrangement of 1,3-dichloroadamantane.[3][4]

Objective: Synthesize a 2-oxaadamantane derivative from 1,3-dichloroadamantane.

Materials:

-

1,3-Dichloroadamantane

-

Fuming nitric acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1,3-dichloroadamantane in a minimal amount of DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reaction: Slowly add fuming nitric acid dropwise to the stirred solution. The reaction is exothermic and should be controlled carefully.

-

Causality Note: Fuming nitric acid acts as both the nitrating agent and the strong acid catalyst required to initiate the skeletal rearrangement cascade.

-

-

Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Self-Validation: The neutralization step is critical to quench the reaction and remove excess acid, preventing further side reactions during extraction.

-

-

Extraction: Extract the aqueous mixture three times with DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product mixture by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired 2-oxaadamantane derivatives.

-

Characterization: Characterize the purified products using NMR, IR, and mass spectrometry to confirm their structure.

Chemical Reactivity and Derivatization Potential

The primary site of reactivity on this compound is the hydroxymethyl group. This versatile functional group serves as a synthetic handle for a wide array of chemical transformations, making the molecule an excellent scaffold for building more complex structures.

Key Reaction Pathways:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidizing agents like potassium permanganate.

-

Esterification: Reaction with carboxylic acids or acyl chlorides under standard conditions (e.g., Fischer esterification or using a coupling agent) yields esters, which can act as prodrugs or modify the molecule's physical properties.

-

Etherification: The alcohol can be converted into an ether via Williamson ether synthesis (after deprotonation to the alkoxide) or by reaction with an alcohol under acidic conditions.

-

Conversion to Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloride or bromide, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Caption: Key derivatization pathways for this compound.

Applications in Drug Discovery and Materials Science

The unique combination of a rigid, three-dimensional scaffold, modulated lipophilicity, and a reactive handle makes this compound a highly attractive building block.

Medicinal Chemistry

The primary driver for using the 2-oxaadamantane core is to improve the drug-like properties of adamantane-containing compounds.[5][6] Adamantane derivatives are found in approved drugs like amantadine (antiviral/antiparkinsonian), but their high lipophilicity can lead to poor solubility and non-specific binding.

-

Improved Pharmacokinetics: The ether linkage in the 2-oxaadamantane core reduces the molecule's logP value compared to its all-carbon analog, which can lead to better aqueous solubility and improved absorption and distribution profiles.

-

Novel Scaffolds: The hydroxymethyl group allows for the covalent attachment of pharmacophores.[1] This enables the exploration of new chemical space where the 2-oxaadamantane cage acts as a rigid anchor to position the pharmacophore optimally within a biological target's binding site.

-

Bioactive Analogs: Derivatives of 2-oxaadamantane have been investigated for various biological activities. For example, 2-oxaadamantan-5-amine was synthesized as an analog of amantadine and tested as an NMDA receptor antagonist.[4] Other derivatives have shown promise as potent inhibitors of soluble epoxide hydrolase (sEH), a target for treating inflammatory conditions.[4]

Materials Science

The high thermal stability of the adamantane cage is well-known, and this property is retained in its oxa-analogs.[1] This makes this compound a candidate for creating advanced polymers and materials. The hydroxymethyl group can be used as a polymerization site to incorporate the rigid, thermally stable cage structure into polymer backbones, potentially leading to materials with high glass transition temperatures and enhanced thermal resilience.

Conclusion

This compound represents a significant evolution of the classic adamantane scaffold. By introducing an oxygen heteroatom, it addresses the critical challenge of high lipophilicity while retaining the structural rigidity and thermal stability that make diamondoids so valuable. Its accessible synthetic routes and the versatile reactivity of its hydroxymethyl group position it as a powerful building block for the next generation of therapeutics and high-performance materials. For medicinal chemists, it offers a refined tool to create compounds with improved pharmacokinetic profiles. For materials scientists, it provides a robust, thermally stable core for novel polymer design. As synthetic accessibility continues to improve, the applications of this unique and promising molecule are poised to expand significantly.

References

A Technical Guide to the Spectroscopic Characterization of 2-oxaadamantan-1-ylmethanol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

2-oxaadamantan-1-ylmethanol represents a class of rigid, bicyclic molecules with potential applications in medicinal chemistry and materials science, owing to the unique structural and electronic properties conferred by the oxaadamantane cage. A thorough structural elucidation is paramount for any further development, and this is primarily achieved through a combination of modern spectroscopic techniques. This guide provides an in-depth technical overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to present a predictive analysis. Furthermore, it details the rigorous, field-proven experimental protocols required to obtain and validate this data, ensuring scientific integrity and reproducibility.

Molecular Structure and Overview

This compound possesses a tricyclic ether core derived from adamantane, with a hydroxymethyl group at a bridgehead position. The IUPAC name is ((1r,3s,5r,7s)-2-oxaadamantan-1-yl)methanol. The rigid cage structure minimizes conformational ambiguity, which simplifies spectral interpretation. The presence of two oxygen atoms—an ether linkage within the cage and a primary alcohol—dominates the molecule's chemical properties and provides distinct spectroscopic signatures.

Figure 1: Structure of this compound with atom numbering for NMR assignment.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift theory, fragmentation rules, and comparison with known adamantane derivatives.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and 2D NMR experiments would provide unambiguous structural confirmation.

The proton NMR spectrum is expected to show distinct signals for the hydroxymethyl group and the protons on the adamantane cage. The rigidity of the cage leads to well-resolved, though potentially complex, multiplets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| -CH₂OH | ~ 3.65 | Singlet (or AB quartet) | 2H | Protons adjacent to the hydroxyl group and the quaternary C1, deshielded. |

| -OH | ~ 1.5 - 2.5 (variable) | Broad Singlet | 1H | Chemical shift is concentration and temperature dependent; exchanges with D₂O. |

| H3, H9 (Bridgehead CH) | ~ 4.0 - 4.2 | Multiplet | 2H | Protons adjacent to the cage oxygen (O2), strongly deshielded. |

| Cage CH₂ and CH | ~ 1.6 - 2.2 | Complex Multiplets | 11H | Overlapping signals of the remaining adamantane cage protons. |

The ¹³C NMR spectrum will benefit from the molecule's symmetry elements, though the substitution pattern lowers the overall symmetry compared to adamantane itself.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C1 (Quaternary) | ~ 80 - 85 | Bridgehead carbon bonded to the cage oxygen and the hydroxymethyl group. |

| -CH₂OH | ~ 65 - 70 | Carbon of the primary alcohol, deshielded by the oxygen. |

| C3, C9 (Bridgehead CH) | ~ 70 - 75 | Bridgehead carbons adjacent to the cage oxygen, significantly deshielded. |

| Cage CH & CH₂ | ~ 28 - 45 | Remaining carbons of the adamantane skeleton, in the typical aliphatic range.[2] |

Two-Dimensional (2D) NMR Spectroscopy

To definitively assign the complex signals of the adamantane cage, 2D NMR experiments are essential.

-

COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling networks, helping to trace the connectivity through the cage.

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon, confirming the assignments from the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying long-range (2-3 bond) correlations. For instance, the protons of the -CH₂OH group should show a correlation to the quaternary C1, confirming the attachment point.

Figure 2: Predicted key HMBC correlations for structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the O-H and C-O bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Alcohol O-H | 3200 - 3600 | Strong, Broad | Stretching |

| Aliphatic C-H | 2850 - 3000 | Strong | Stretching |

| Alcohol C-O | 1050 - 1150 | Strong | Stretching |

| Ether C-O-C | 1080 - 1150 | Strong | Asymmetric Stretching |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to produce a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the rigid cage.[3][4]

| m/z Value | Proposed Ion | Interpretation |

| 168 | [C₁₀H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 151 | [M - OH]⁺ | Loss of hydroxyl radical |

| 137 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 124 | [C₈H₁₂O]⁺˙ | Retro-Diels-Alder type fragmentation of the oxaadamantane core |

| 95 | [C₇H₁₁]⁺ | Further fragmentation of the cage |

Experimental Methodologies

The acquisition of high-quality spectroscopic data requires meticulous adherence to established protocols.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound.[5]

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.[7] The optimal sample height should be approximately 4-5 cm.[8]

-

-

Data Acquisition:

-

Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Acquire a standard ¹H spectrum, followed by ¹³C and 2D spectra (COSY, HSQC, HMBC) using standard pulse programs.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Calibrate the spectra using the TMS signal.

-

Integrate the ¹H signals and pick peaks for all spectra.

-

Figure 3: Standard workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid or liquid samples.[9]

-

Background Collection:

-

Ensure the ATR crystal is clean.

-

Collect a background spectrum of the empty ATR accessory. This accounts for atmospheric CO₂ and H₂O, as well as the instrument's response.[10]

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Figure 4: Workflow for FTIR analysis using an ATR accessory.

Mass Spectrometry (MS) Protocol

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Mass Analysis and Detection:

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Figure 5: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

The structural elucidation of novel compounds like this compound is fundamentally reliant on the precise application and interpretation of modern spectroscopic methods. This guide provides a comprehensive, predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS data expected for this molecule. The causality behind these predictions is rooted in the fundamental principles of chemical structure and spectroscopic theory. While this predictive data serves as a robust hypothesis for the molecule's spectral characteristics, it is imperative that these predictions are validated through empirical data acquisition. The detailed, self-validating protocols outlined herein provide a clear pathway for researchers to obtain high-quality, reproducible spectra, ensuring the unequivocal structural confirmation of this compound for its potential use in drug discovery and materials science.

References

- 1. tandfonline.com [tandfonline.com]

- 2. kbfi.ee [kbfi.ee]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. scribd.com [scribd.com]

- 8. organomation.com [organomation.com]

- 9. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 2-oxaadamantan-1-ylmethanol

Foreword

For the discerning researcher in medicinal chemistry and materials science, the adamantane scaffold represents a cornerstone of rigid, three-dimensional molecular design. Its inherent stability and lipophilicity have made it a privileged structure in numerous therapeutic agents. The introduction of heteroatoms into this carbocyclic cage offers a tantalizing avenue for modulating its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of 2-oxaadamantan-1-ylmethanol, a fascinating derivative where a strategic oxygen insertion and a functional hydroxymethyl group unlock new possibilities for molecular exploration. While direct experimental data for this specific molecule is emerging, this document synthesizes a wealth of information from closely related analogues to provide a robust and insightful resource for drug development professionals and research scientists.

Molecular Architecture and Stereochemistry

The foundational structure of this compound is the highly symmetrical and thermally stable adamantane cage.[1] The key modification is the substitution of a methylene bridge with an oxygen atom at the 2-position, which introduces polarity and the capacity for hydrogen bonding into the otherwise nonpolar hydrocarbon framework.[1] Furthermore, the hydroxymethyl group (-CH2OH) at the 1-position serves as a crucial handle for further chemical derivatization, enabling the attachment of pharmacophores or solubility-enhancing moieties.[1]

The formal IUPAC name, ((1r,3s,5R,7S)-2-oxaadamantan-1-yl)methanol, precisely defines its stereochemistry, with the oxygen atom occupying a bridge position within the adamantane lattice.[1] This rigid, well-defined three-dimensional structure is a key attribute for designing molecules with specific spatial orientations for optimal interaction with biological targets.

Table 1: Key Molecular Descriptors for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| SMILES Notation | OCC12CC3CC(CC(C3)O1)C2 | [1] |

| InChI Key | InChI=1S/C10H16O2/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9,11H,1-6H2 | [1] |

Below is a diagram illustrating the core molecular structure and numbering of the 2-oxaadamantane scaffold.

Synthesis Strategies: Building the Oxa-Cage

The synthesis of the 2-oxaadamantane core is a non-trivial undertaking, often involving multi-step sequences. The primary strategies for constructing this heterocyclic system rely on transannular cyclizations of bicyclo[3.3.1]nonane derivatives.[2] Another approach involves the cyclization of substrates with exocyclic double bonds, such as 7-methylidenebicyclo[3.3.1]nonan-3-one.[2]

A plausible and efficient route to this compound would involve a two-step process:

-

Oxidation of Adamantane: The initial step is the selective oxidation of adamantane to introduce the oxygen atom at the 2-position, forming 2-oxaadamantane.

-

Hydroxymethylation: Subsequent functionalization at the 1-position can be achieved through a Friedel-Crafts-type hydroxymethylation using formaldehyde under acidic conditions.[1]

A more established, albeit for substituted derivatives, method involves the reaction of 1,3-dihaloadamantanes with fuming nitric acid. This reaction proceeds through the formation of nitroxy derivatives, which then undergo skeletal rearrangements, including Grob fragmentation and transannular cyclizations, to yield the 2-oxaadamantane scaffold.[2]

Detailed Experimental Protocol for the Synthesis of Substituted 2-Oxaadamantane Derivatives

The following protocol, adapted from the synthesis of related derivatives, provides a robust framework for obtaining the 2-oxaadamantane core.[2]

Reaction Scheme:

Materials:

-

1,3-Dichloroadamantane

-

Fuming Nitric Acid

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bisulfite solution

-

10% Sodium Hydroxide solution

-

Anhydrous Sodium Sulfate

-

Silica gel for flash chromatography

-

Solvents for chromatography (e.g., chloroform, ethanol)

Procedure:

-

Dissolve 1,3-dichloroadamantane in a minimal amount of dichloromethane.

-

With stirring at room temperature, slowly add fuming nitric acid to the solution.

-

Continue stirring the reaction mixture for several hours to ensure complete conversion.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (4 x 10 mL).

-

Combine the organic extracts and wash successively with a sodium bisulfite solution (2 x 10 mL), 10% aqueous sodium hydroxide (1 x 10 mL), and water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by flash chromatography on silica gel using a suitable solvent gradient (e.g., chloroform/ethanol) to isolate the desired 2-oxaadamantane derivatives.[2]

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantane cage protons, typically in the upfield region (δ 1.5–2.5 ppm).[1] The methylene protons of the hydroxymethyl group adjacent to the oxygen atom would appear as a singlet or a pair of doublets (if diastereotopic) further downfield, likely in the range of δ 3.5–4.0 ppm.[1] The proton of the hydroxyl group will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent. For substituted derivatives, specific protons, such as those adjacent to a chlorine atom, can be shifted significantly downfield (e.g., δ 4.33 ppm for a proton at C4).[2]

-

¹³C NMR: The carbon NMR spectrum will be characterized by the signals of the adamantane cage carbons. The quaternary carbon atom (C1) bearing the hydroxymethyl group is expected to resonate at a significantly downfield chemical shift. In related structures, the quaternary carbon bearing a hydroxyl group appears around δ 95-97 ppm.[2] The carbon of the hydroxymethyl group (-CH₂OH) would also be readily identifiable.

Table 2: Representative ¹H and ¹³C NMR Data for a Substituted 2-Oxaadamantane Derivative (4-chloro-3-(chloromethyl)-2-oxaadamantan-1-ol) [2]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 94.8 |

| 3 | - | - |

| 4 | 4.33 (s) | 60.5 |

| CH₂Cl | 3.49 (d), 3.64 (d) | - |

| OH | - | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit the following key absorption bands:

-

A broad O-H stretching vibration in the region of 3200–3600 cm⁻¹, characteristic of the hydroxyl group.[1]

-

Strong C-O stretching vibrations in the fingerprint region, typically between 1050–1150 cm⁻¹, corresponding to the ether linkage within the cage and the primary alcohol.[1]

-

C-H stretching and bending vibrations of the adamantane framework in the regions of 2850-3000 cm⁻¹ and ~1450 cm⁻¹, respectively.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of 168.23 g/mol . Fragmentation patterns would be expected to involve the loss of the hydroxymethyl group or other characteristic cleavages of the adamantane cage.

X-ray Crystallography

While the crystal structure of this compound has not been reported, X-ray analysis of a closely related derivative, 3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol, has been performed.[2] This data confirms the rigid cage structure and the stereochemical arrangement of the substituents. The bond lengths and angles within the oxa-adamantane core are consistent with a strained polycyclic system. This information provides a strong foundation for computational modeling and understanding the three-dimensional conformation of this compound.

Physicochemical Properties and Their Implications

The introduction of the oxygen atom and the hydroxymethyl group into the adamantane scaffold significantly alters its physicochemical properties, with important consequences for its potential applications.

-

Solubility: The presence of the polar ether and hydroxyl functionalities is expected to increase the aqueous solubility of this compound compared to the parent adamantane. This is a critical parameter for drug development, as improved solubility can enhance bioavailability.

-

Lipophilicity: While more polar than adamantane, the molecule retains a significant lipophilic character due to the bulky hydrocarbon cage. This balance of hydrophilicity and lipophilicity is often a desirable trait in drug candidates, facilitating membrane permeability.

-

Thermal Stability: The adamantane core is known for its exceptional thermal stability. While the hydroxymethyl group might slightly lower the decomposition temperature due to potential dehydration or oxidation, related nitro-substituted oxaadamantanes exhibit high decomposition temperatures (above 250 °C), indicating the inherent resilience of the oxaadamantane backbone.[1]

Applications in Drug Discovery and Medicinal Chemistry

The adamantane moiety is a well-established pharmacophore found in several approved drugs, including the antiviral agent amantadine and the NMDA receptor antagonist memantine. The rigid adamantane scaffold can serve as a robust anchor to position functional groups for optimal interaction with biological targets.[3]

The 2-oxaadamantane framework offers a unique variation on this theme. The introduction of the oxygen atom can lead to:

-

Altered Binding Interactions: The ether oxygen can act as a hydrogen bond acceptor, potentially forming new and favorable interactions within a protein binding pocket.

-

Improved Pharmacokinetic Profile: The increased polarity may lead to more favorable ADME (absorption, distribution, metabolism, and excretion) properties.

The hydroxymethyl group at the 1-position of this compound is a key feature for its utility as a building block in medicinal chemistry. It provides a reactive site for the attachment of various pharmacophoric groups through esterification, etherification, or other conjugation chemistries. This allows for the systematic exploration of structure-activity relationships in drug discovery programs.

While specific biological activities for derivatives of this compound are still under-explored in the public literature, the broader class of adamantane and oxaadamantane derivatives has shown promise in various therapeutic areas, including:

The logical workflow for utilizing this compound in a drug discovery program is depicted below.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general laboratory safety precautions for handling fine chemicals should be observed. Based on its structure and the SDS for the related compound, 1-adamantanemethanol, the following handling guidelines are recommended:

-

Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any potential dust or vapors.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound should be kept in a tightly sealed container under an inert atmosphere.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a compelling molecular scaffold for researchers at the forefront of drug discovery and materials science. Its unique combination of a rigid, three-dimensional cage structure, an embedded polar oxygen atom, and a versatile hydroxymethyl handle provides a rich platform for the design of novel molecules with tailored properties. While the direct experimental characterization of this specific compound is an area ripe for further investigation, the wealth of data on closely related analogues provides a strong predictive foundation for its synthesis, structure, and potential applications.

Future research should focus on the development and publication of a detailed, optimized synthesis of this compound, as well as its comprehensive spectroscopic and crystallographic characterization. Furthermore, the exploration of its derivatization and the biological evaluation of the resulting compound libraries will be crucial in unlocking the full therapeutic potential of this intriguing molecular building block.

References

- 1. This compound (1303974-14-2) for sale [vulcanchem.com]

- 2. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological activity of 2-adamantanone oxime carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1303974-14-2|this compound|BLD Pharm [bldpharm.com]

The Enduring Scaffold: A Technical Guide to the Discovery and Strategic Synthesis of 2-Oxaadamantane Derivatives

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid, lipophilic, and exceptionally stable hydrocarbon, has long captured the imagination of medicinal chemists. Its unique three-dimensional structure has been incorporated into numerous approved drugs, where it often serves to anchor a pharmacophore, enhance metabolic stability, or modulate receptor binding. However, the very lipophilicity that makes adamantane attractive can also be a double-edged sword, leading to challenges with solubility and an suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] This has driven the exploration of heteroatom-containing adamantane analogs, with the 2-oxaadamantane scaffold emerging as a particularly compelling motif. The strategic replacement of a methylene group with an oxygen atom offers a subtle yet profound modification, increasing polarity and mitigating excessive lipophilicity while preserving the rigid cage structure.[2] This guide provides a comprehensive technical overview of the discovery, history, and evolving synthetic strategies for accessing this valuable scaffold, offering field-proven insights for its application in modern drug discovery.

A Journey Through Time: The Historical Landscape of 2-Oxaadamantane Synthesis

The quest to synthesize the 2-oxaadamantane core has been a journey of chemical ingenuity, marked by the development of increasingly sophisticated and practical methodologies. Early approaches were often multi-step and low-yielding, limiting the widespread exploration of this scaffold.

A pivotal moment in the history of 2-oxaadamantane synthesis arrived in 1973 with the work of Averina and Zefirov . Their approach centered on the acid-catalyzed transannular cyclization of bicyclo[3.3.1]nonane-2,6-diol.[1][2] This method, while foundational, laid the groundwork for future innovations by demonstrating the feasibility of constructing the oxa-cage through intramolecular ring closure.

The field saw a significant leap forward in 1996 when Krasutsky and coworkers introduced a novel, one-step synthesis.[3][4][5] Their strategy involved the oxidative rearrangement of 2-methyladamantan-2-ol using the potent oxidant trifluoroperacetic acid (TFPAA).[3][4][5] This reaction proceeds via a Criegee-type rearrangement , a powerful tool for the oxidative cleavage and rearrangement of alcohols.[3][6][7] While elegant and efficient for small-scale synthesis, the use of the potentially explosive TFPAA presented a significant barrier to scalability.[2][8]

More recent advancements have focused on developing safer, more scalable, and cost-effective routes. A notable example is the work of Popov and colleagues , who reported a multigram synthesis of 2-oxaadamantane in 2025 .[9][10] Their four-step process utilizes inexpensive and readily available starting materials, making the 2-oxaadamantane core more accessible for large-scale drug discovery programs.[9][10] Another innovative approach involves the reaction of 1,3-dihaloadamantanes with fuming nitric acid, which proceeds through a fascinating cascade involving a Grob fragmentation followed by transannular cyclization.[3][11]

The Chemist's Toolkit: Key Synthetic Strategies for 2-Oxaadamantane

The synthesis of 2-oxaadamantane and its derivatives can be broadly categorized into three main strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, scalability requirements, and the availability of starting materials.

Transannular Cyclization of Bicyclo[3.3.1]nonane Precursors

This classical approach leverages the inherent proximity of functional groups in the boat-chair conformation of the bicyclo[3.3.1]nonane ring system to facilitate the formation of the bridging ether linkage.

Causality Behind the Experimental Choice: The rigid bicyclic framework of the starting material pre-organizes the molecule for the key cyclization step, reducing the entropic barrier to ring formation. The choice of an acid catalyst, such as concentrated sulfuric acid, is crucial for protonating a hydroxyl group, transforming it into a good leaving group (water) and generating a carbocation that is readily trapped by the nucleophilic oxygen of the second hydroxyl group.

Diagram of the Transannular Cyclization Pathway

Caption: Transannular cyclization of bicyclo[3.3.1]nonane-2,6-diol.

Oxidative Rearrangement of Adamantane Derivatives

This strategy involves the expansion of the adamantane cage through the insertion of an oxygen atom, typically via a Baeyer-Villiger-type or Criegee-type rearrangement.

Causality Behind the Experimental Choice: The use of a peroxyacid, such as trifluoroperacetic acid, is key to this transformation. The peroxyacid reacts with the starting alcohol to form a peroxy ester intermediate. The subsequent rearrangement is driven by the formation of a stable carboxylate leaving group and the migration of a carbon atom to the adjacent oxygen. The migratory aptitude of the alkyl groups influences the reaction's outcome.

Diagram of the Criegee-Type Rearrangement Pathway

Caption: Criegee-type rearrangement for 2-oxaadamantane synthesis.

Fragmentation-Cyclization Cascade of Dihaloadamantanes

This more recent and mechanistically elegant approach utilizes a cascade reaction initiated by the reaction of a dihaloadamantane with a strong acid.

Causality Behind the Experimental Choice: Fuming nitric acid serves as both a nitrating agent and a strong acid. The reaction is initiated by the formation of a nitroxy derivative, which then undergoes a Grob fragmentation. This fragmentation is a concerted process where the carbon-carbon bond cleavage, the formation of a new pi-bond, and the departure of a leaving group occur simultaneously. The resulting bicyclic intermediate then undergoes a transannular cyclization to form the 2-oxaadamantane core.

Diagram of the Fragmentation-Cyclization Cascade

Caption: Fragmentation-cyclization cascade of dihaloadamantanes.

Comparative Analysis of Key Synthetic Routes

| Synthetic Strategy | Starting Material | Key Reagents | Yield (%) | Scalability | Key Advantages | Key Disadvantages |

| Transannular Cyclization | Bicyclo[3.3.1]nonane-2,6-diol | Conc. H₂SO₄ | 35-40 | Moderate | Conceptually simple, foundational method. | Starting material synthesis can be multi-step. |

| Krasutsky's Oxidative Rearrangement | 2-Methyladamantan-2-ol | Trifluoroperacetic acid (TFPAA) | Good | Poor | One-step, elegant. | Use of a potentially explosive reagent. |

| Fragmentation-Cyclization Cascade | 1,3-Dihaloadamantanes | Fuming HNO₃ | Moderate | Moderate | Mechanistically interesting, uses readily available reagents. | Can produce a mixture of products. |

| Popov's Scalable Synthesis | Adamantane derivative | Inexpensive reagents | Good (overall) | High | Scalable, cost-effective, uses mild conditions. | Multi-step process. |

The 2-Oxaadamantane Scaffold in Drug Discovery: A Bioactive Privileged Structure

The incorporation of the 2-oxaadamantane moiety has led to the discovery of compounds with a wide range of biological activities. The oxygen atom not only improves the physicochemical properties but can also engage in hydrogen bonding interactions with biological targets.

Neuroprotective Agents: NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory, is also implicated in excitotoxic neuronal damage when overactivated.[12] Adamantane derivatives like memantine are well-known uncompetitive NMDA receptor antagonists. The 2-oxaadamantane core has been successfully employed to develop novel NMDA receptor antagonists with potentially improved properties.

Structure-Activity Relationship (SAR) Insights:

-

The presence of a substituent at the C-3 position of the 2-oxaadamantane nucleus appears to be crucial for NMDA receptor antagonism.[1]

-

The lipophilicity of substituents on the amine group can modulate the potency of the antagonist activity.[1]

-

The rigid 2-oxaadamantane scaffold helps to optimally position the pharmacophoric elements for binding within the ion channel of the NMDA receptor.

Antiviral Agents

The adamantane scaffold is famously associated with antiviral drugs like amantadine and rimantadine, which target the M2 proton channel of the influenza A virus.[13] The 2-oxaadamantane core has been explored as a bioisosteric replacement for the adamantane group in the design of new antiviral agents.[13][14][15][16]

Structure-Activity Relationship (SAR) Insights:

-

The antiviral activity is highly dependent on the nature and position of substituents on the 2-oxaadamantane core.

-

The introduction of the oxygen atom can alter the binding interactions with the viral target, potentially leading to activity against resistant strains.

-

The efficiency of the antiviral effect can also be influenced by the chemical linkage between the 2-oxaadamantane nucleus and other pharmacophoric groups.[16]

Detailed Experimental Protocols

Representative Protocol for the Synthesis of a 3-(Chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol via Fragmentation-Cyclization Cascade

This protocol is adapted from the work of Ivleva et al. and serves as a representative example of the fragmentation-cyclization strategy.[3]

Step 1: Reaction Setup To a solution of 1,3-dichloro-5,7-dimethyladamantane (0.5 g, 2.14 mmol) in methylene chloride (0.5 mL), add fuming nitric acid (2.2 mL, 0.054 mol) dropwise with stirring at room temperature over a period of 5 minutes.

Step 2: Reaction Stir the mixture for 3 hours at room temperature. The reaction progress can be monitored by gas chromatography.

Step 3: Workup and Extraction Pour the reaction mixture onto crushed ice and extract with methylene chloride (4 x 10 mL).

Step 4: Purification The crude product mixture can be separated by flash chromatography using a gradient elution of chloroform and ethanol to yield the pure 3-(chloromethyl)-5,7-dimethyl-2-oxaadamantan-1-ol.

Conclusion: A Scaffold with a Bright Future

The 2-oxaadamantane scaffold has transitioned from a synthetic curiosity to a valuable building block in modern medicinal chemistry. The evolution of its synthesis from challenging, low-yielding procedures to scalable and cost-effective methods has been instrumental in unlocking its potential. The ability of the 2-oxaadamantane core to fine-tune the physicochemical properties of bioactive molecules while maintaining a rigid, three-dimensional structure makes it a highly attractive motif for the design of novel therapeutics. As our understanding of its synthesis and structure-activity relationships continues to grow, the 2-oxaadamantane scaffold is poised to play an increasingly important role in the development of the next generation of drugs targeting a wide range of diseases.

References

- 1. Novel synthesis of 2-oxa-adamantane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Novel synthesis of 2-oxa-adamantane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. Criegee rearrangement - Wikipedia [en.wikipedia.org]

- 8. Navigating the synthetic landscape: Early insights into scalable 2-Oxaadamantane preparation | Poster Board #433 - American Chemical Society [acs.digitellinc.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Structure and antiviral activity of adamantane-containing polymer preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characteristics of 2-Oxaadamantan-1-ylmethanol

This document provides a comprehensive technical overview of the core physical and spectroscopic characteristics of 2-oxaadamantan-1-ylmethanol. Designed for researchers and professionals in medicinal chemistry and materials science, this guide synthesizes established molecular data with expert-driven protocols for empirical validation. Given the specialized nature of this compound, this guide emphasizes not only known properties but also the robust experimental methodologies required for its full characterization.

Molecular Identity and Structural Framework

This compound belongs to the adamantane family, a class of diamondoid hydrocarbons known for their exceptional rigidity, thermal stability, and unique pharmacological properties. The introduction of a heteroatom (oxygen) into the cage structure at the 2-position and a hydroxymethyl moiety at a bridgehead position (C-1) significantly alters the molecule's physicochemical profile. The oxygen atom introduces polarity and potential for hydrogen bonding, while the primary alcohol serves as a critical synthetic handle for derivatization[1].

The rigid, three-dimensional structure of the 2-oxaadamantane core makes it a compelling scaffold for drug design, acting as a bioisostere for other bulky groups while potentially improving metabolic stability and solubility.

Core Molecular Properties

The fundamental molecular properties of this compound have been established and are summarized below. These values form the baseline for all further experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2] |

| Molecular Weight | 168.23 g/mol | [1][2] |

| CAS Number | 1303974-14-2 | [2] |

| IUPAC Name | ((1r,3s,5r,7s)-2-oxaadamantan-1-yl)methanol | [1] |

| Canonical SMILES | OCC12CC3CC(CC(C3)O1)C2 | [1] |

Structural Representation

The following diagram illustrates the unique bridged-ring system of this compound, highlighting the positions of the oxygen heteroatom and the functional hydroxymethyl group.

Caption: Molecular structure of this compound.

Physicochemical Characterization

While extensive experimental data for this specific molecule is not widely published, its characteristics can be predicted based on related adamantane structures and determined empirically through standard laboratory techniques.

Predicted and Empirical Properties

| Property | Expected Value / State | Experimental Protocol |

| Appearance | White crystalline solid | Section 3.1 |

| Melting Point | >100 °C (Expected) | Section 3.2 |

| Boiling Point | >250 °C (Decomposition likely) | TGA/DSC Analysis |

| Solubility | Soluble in polar organic solvents (MeOH, EtOH, DMSO); sparingly soluble in water; insoluble in nonpolar solvents (hexanes) | Section 3.3 |

| Thermal Stability | High; decomposition likely >250 °C | TGA/DSC Analysis |

Insight: The high symmetry and rigid lattice of the adamantane core typically result in high melting points. While specific DSC data for the title compound is absent, related nitro-substituted oxaadamantanes show decomposition temperatures exceeding 250°C, suggesting the core scaffold imparts significant thermal resilience[1]. The hydroxymethyl group may slightly lower this compared to unsubstituted analogs due to potential dehydration reactions[1].

Standard Operating Protocols for Characterization

The following protocols are designed to be self-validating systems for the empirical determination of the key physical properties of this compound.

Experimental Workflow Overview

This workflow ensures a logical progression from basic observation to detailed spectroscopic analysis for unambiguous compound identification and characterization.

Caption: Standard workflow for physical characterization.

Protocol: Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.

-

Methodology:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is optimal.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Measurement:

-

Rapid Scan: Heat rapidly to obtain a coarse estimate of the melting point.

-

Refined Scan: Using a fresh sample, heat rapidly to within 20°C of the estimated point, then reduce the ramp rate to 1-2°C per minute.

-

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁–T₂. A narrow range (<2°C) is indicative of high purity.

-

Protocol: Solubility Assessment

-

Objective: To qualitatively determine the solubility of the compound in a range of common laboratory solvents.

-

Methodology:

-

Solvent Selection: Prepare vials containing 1 mL of each test solvent (e.g., Water, Methanol, Dichloromethane, Hexane).

-

Sample Addition: Add approximately 10 mg of this compound to each vial.

-

Observation: Vortex each vial for 30 seconds. Observe and record the results using the following criteria:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: The majority of the solid dissolves, but some particulates remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): Gently warm the vials containing sparingly soluble or insoluble samples to determine if solubility increases with temperature.

-

Spectroscopic Profile for Structural Verification

Spectroscopy provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral characteristics for this compound based on its functional groups and data from analogous compounds[1].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the rigid cage structure. Based on the related compound 1-adamantanemethanol, the key diagnostic signals would be[1]:

-

-CH₂OH (Methylene protons): A singlet or a pair of doublets (if diastereotopic) expected around δ 3.5–4.0 ppm .

-

-OH (Hydroxyl proton): A broad singlet, variable chemical shift (typically δ 1.5–3.0 ppm ), which will exchange upon addition of D₂O.

-

Adamantane Cage Protons: A series of complex multiplets in the upfield region (δ 1.5–2.5 ppm ).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton:

-

-CH₂OH (Methylene carbon): Expected around δ 60–70 ppm .

-

C1 (Bridgehead carbon attached to -CH₂OH): A quaternary signal expected around δ 70-80 ppm .

-

C3, C5, C7 (Bridgehead carbons adjacent to oxygen): Signals influenced by the electronegative oxygen, expected further downfield than other cage carbons.

-

Adamantane Cage Carbons: A set of signals between δ 25–45 ppm .

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this molecule, the following absorption bands are anticipated[1]:

-

O-H Stretch: A strong, broad band in the region of 3200–3600 cm⁻¹ , characteristic of the hydroxyl group.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (2850–2950 cm⁻¹ ) corresponding to the sp³ C-H bonds of the adamantane cage.

-

C-O Stretch (Alcohol): A strong band in the 1050–1150 cm⁻¹ region.

-

C-O-C Stretch (Ether): A distinct band also expected in the fingerprint region, likely around 1100 cm⁻¹ .

Conclusion

This compound is a structurally unique molecule with significant potential as a building block in both pharmaceutical and materials science applications[3]. This guide provides the foundational physical data and, critically, the experimental framework necessary for its rigorous characterization. By adhering to the detailed protocols herein, researchers can ensure the generation of reliable and reproducible data, facilitating further exploration of this promising chemical entity.

References

An In-depth Technical Guide to 2-oxaadamantan-1-ylmethanol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-oxaadamantan-1-ylmethanol, a heterocyclic derivative of adamantane. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, synthesis protocols, physicochemical properties, and its emerging potential in the pharmaceutical landscape. The unique topology of the 2-oxaadamantane scaffold, combined with the reactive hydroxymethyl group, presents a compelling platform for the design of novel therapeutics.

Core Identifiers and Molecular Structure

A precise understanding of a compound's identity is fundamental for any scientific investigation. This section provides the key identifiers for this compound, ensuring accurate documentation and retrieval of information.

The structure of this compound is derived from adamantane, a rigid, tricyclic hydrocarbon with a diamondoid lattice. The introduction of an oxygen atom at the 2-position and a hydroxymethyl group at the 1-position significantly alters the molecule's polarity and reactivity while retaining the desirable rigidity of the adamantane core.[1]

| Identifier | Value | Source |

| CAS Number | 1303974-14-2 | [1][2][3] |

| IUPAC Name | ((1r,3s,5R,7S)-2-Oxaadamantan-1-yl)methanol | [2] |

| Synonyms | 1-Hydroxymethyl-2-oxaadamantane, 2-Oxatricyclo[3.3.1.13,7]decane-1-methanol | [2] |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2] |

| Molecular Weight | 168.23 g/mol | [1] |

| SMILES | OCC12CC3CC(CC(C3)O1)C2 | [1] |

| InChI Key | CXQHXBRNBRPJRY-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is not widely documented in a single, dedicated procedure. However, a plausible and scientifically sound two-step synthetic route can be devised based on established methodologies for the preparation of 2-oxaadamantane and the subsequent functionalization of the adamantane cage.[1][4] This approach involves the Baeyer-Villiger oxidation of adamantanone to yield the 2-oxaadamantane core, followed by a hydroxymethylation reaction.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Plausible Two-Step Synthesis

The following protocol is a proposed methodology based on analogous reactions reported in the literature for adamantane derivatives.[4][5] Researchers should perform appropriate safety assessments and small-scale trials before scaling up.

Step 1: Synthesis of 2-Oxaadamantane from Adamantanone

-

Reaction Principle: This step employs a Baeyer-Villiger oxidation, where a peroxy acid inserts an oxygen atom adjacent to the carbonyl group of adamantanone, forming a lactone which, in this cage structure, is 2-oxaadamantane.

-

Materials:

-

Adamantanone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve adamantanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-oxaadamantane by column chromatography on silica gel.

-

Step 2: Hydroxymethylation of 2-Oxaadamantane

-

Reaction Principle: This step involves an electrophilic substitution at a bridgehead position of the 2-oxaadamantane core. In the presence of a strong acid, formaldehyde can act as an electrophile to introduce a hydroxymethyl group.

-

Materials:

-

2-Oxaadamantane (from Step 1)

-

Paraformaldehyde

-

Concentrated sulfuric acid

-

Glacial acetic acid

-

Ice-water bath

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere, combine 2-oxaadamantane and paraformaldehyde in glacial acetic acid.

-

Cool the mixture in an ice-water bath and slowly add concentrated sulfuric acid dropwise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours to days, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether (3x).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude this compound by column chromatography or recrystallization.

-

Physicochemical and Spectroscopic Properties